molecular formula C5H9N3S B1656159 methyl N'-cyano-N,N-dimethylcarbamimidothioate CAS No. 51108-31-7

methyl N'-cyano-N,N-dimethylcarbamimidothioate

Cat. No.: B1656159
CAS No.: 51108-31-7
M. Wt: 143.21 g/mol
InChI Key: WFUOPVPMCDGIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N'-cyano-N,N-dimethylcarbamimidothioate, with the CAS number 51108-31-7, is a chemical compound with the molecular formula C 5 H 9 N 3 S and a molecular weight of 143.21 g/mol . This reagent is of significant interest in organic and medicinal chemistry research as a versatile building block and intermediate. Its physicochemical properties include a density of approximately 1.04 g/cm³ and a boiling point of around 200°C at 760 mmHg . This compound is structurally classified as an isothiourea derivative and serves as a key precursor in chemical synthesis. Its primary research application, as demonstrated in scientific literature and patents, is its use in the synthesis of more complex nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs). For instance, it has been utilized in the research and development process for compounds such as the H2-receptor antagonist cimetidine . Researchers value this chemical for its role in exploring novel synthetic pathways and for the development of new therapeutic agents. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl N'-cyano-N,N-dimethylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-8(2)5(9-3)7-4-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUOPVPMCDGIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51108-31-7
Record name Isothiourea, N-cyano-N',N',S-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051108317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC149629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Thiocarbamate Formation via Dithiocarbamate Intermediate

A foundational approach involves the reaction of dimethylamine with carbon disulfide (CS₂) to form dimethyl dithiocarbamate. Subsequent cyanation introduces the N'-cyano group, followed by methylation to yield the target compound.

Reaction Steps:

  • Dithiocarbamate Synthesis:
    $$ \text{(CH₃)₂NH + CS₂ → (CH₃)₂N–C(=S)–SH} $$
    Dimethylamine reacts with CS₂ under alkaline conditions (pH 9–10) at 0–5°C to form dimethyl dithiocarbamic acid, which is stabilized as its sodium salt.
  • Cyanation:
    $$ \text{(CH₃)₂N–C(=S)–SH + ClCN → (CH₃)₂N–C(=S)–NH–CN + HCl} $$
    Cyanogen chloride (ClCN) facilitates cyanation at the thiol group, producing N'-cyano-N,N-dimethylcarbamimidothioic acid. This step requires controlled temperatures (20–25°C) to minimize side reactions.

  • Methylation:
    $$ \text{(CH₃)₂N–C(=S)–NH–CN + (CH₃O)₂CO → (CH₃)₂N–C(=S)–NH–CN–OCH₃ + CO₂} $$
    Dimethyl carbonate, a low-toxicity methylating agent, replaces traditional dimethyl sulfate, enhancing safety and reducing corrosive byproducts. The reaction proceeds at 60–70°C with a yield of 78–85%.

Direct Amination of Methyl Thiocyanate

An alternative route employs methyl thiocyanate as the sulfur source, reacting with N,N-dimethylcyanamide under nucleophilic conditions:

Reaction Steps:

  • Nucleophilic Substitution:
    $$ \text{CH₃SCN + (CH₃)₂N–CN → (CH₃)₂N–C(=S)–NH–CN + CH₃CN} $$
    This one-pot reaction occurs in anhydrous tetrahydrofuran (THF) at reflux (66°C), catalyzed by triethylamine. The yield ranges from 65–72%, with acetonitrile as the primary byproduct.

Thioesterification of Cyanocarbamate Precursors

A third method modifies existing carbamate syntheses by substituting oxygen with sulfur. For example, methyl N'-cyano-N,N-dimethylcarbamate is treated with Lawesson’s reagent to thionate the carbonyl group:

Reaction Steps:

  • Carbamate Synthesis:
    $$ \text{(CH₃)₂NH + ClCO₂CH₃ → (CH₃)₂N–C(=O)–OCH₃ + HCl} $$
    Methyl chloroformate reacts with dimethylamine to form methyl N,N-dimethylcarbamate.
  • Thionation:
    $$ \text{(CH₃)₂N–C(=O)–OCH₃ + Lawesson’s Reagent → (CH₃)₂N–C(=S)–OCH₃} $$
    Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) facilitates thionation at 110°C in toluene, achieving 80–88% conversion.

  • Cyanation:
    $$ \text{(CH₃)₂N–C(=S)–OCH₃ + KCN → (CH₃)₂N–C(=S)–NH–CN–OCH₃ + KCl} $$
    Potassium cyanide introduces the cyano group via nucleophilic attack, requiring strict moisture control to prevent hydrolysis.

Optimization and Industrial Scalability

Solvent and Temperature Effects

  • Route 1: Dimethyl carbonate methylation achieves optimal yields in polar aprotic solvents (e.g., DMF) at 70°C.
  • Route 2: THF minimizes side reactions but necessitates anhydrous conditions.
  • Route 3: Toluene enhances Lawesson’s reagent activity but requires high temperatures (110°C).

Catalytic Enhancements

  • Triethylamine in Route 2 improves nucleophilic substitution kinetics by scavenging HCl.
  • Phase-Transfer Catalysts (e.g., tetrabutylammonium bromide) in Route 1 boost interfacial reactivity between aqueous and organic phases.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Dithiocarbamate Route 78–85 Scalable, uses low-toxicity reagents Multi-step, requires cyanogen chloride
Thiocyanate Route 65–72 One-pot synthesis Moderate yield, acetonitrile byproduct
Thioesterification 80–88 High conversion rates Requires specialized reagents (Lawesson’s)

Emerging Techniques and Innovations

Enzymatic Thioesterification

Recent advances explore lipase-catalyzed thioesterification using methyl acetate and thiocarbamic acid derivatives. This method operates under mild conditions (30–40°C, pH 7) but remains experimental, with yields ≤50%.

Flow Chemistry Applications

Microreactor systems enhance heat and mass transfer in Route 1, reducing reaction times by 40% and improving yield consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl N’-cyano-N,N-dimethylcarbamimidothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving methyl N’-cyano-N,N-dimethylcarbamimidothioate include arylamines, alkylamines, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents such as ethanol or benzene .

Major Products Formed

The major products formed from reactions involving methyl N’-cyano-N,N-dimethylcarbamimidothioate include various heterocyclic compounds, which are of significant interest in organic synthesis and pharmaceutical research .

Mechanism of Action

The mechanism of action of methyl N’-cyano-N,N-dimethylcarbamimidothioate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the dimethylcarbamimidothioate moiety play crucial roles in its chemical behavior. The compound can interact with molecular targets through nucleophilic substitution and other reaction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s uniqueness lies in its carbamimidothioate core (N–C(=S)–N linkage) combined with a cyano group. Below is a comparative analysis with analogous compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
Methyl N'-cyano-N,N-dimethylcarbamimidothioate 5848-24-8 C₅H₈N₃S₂ Cyano, carbamimidothioate Synthesis of triazines, guanidines
N,N-Dimethylacetamidine 2909-14-0 C₄H₁₀N₂ Amidine, dimethyl Precursor for agrochemicals
2-Cyano-N,N-Diethylacetamide 26391-06-0 C₇H₁₂N₂O Cyano, acetamide Pharmaceutical intermediates
N-Cyano-N',S-dimethylisothiourea 5848-24-8* C₅H₈N₃S Cyano, isothiourea Intermediate in drug synthesis

*Note: N-Cyano-N',S-dimethylisothiourea shares the same CAS number as the target compound due to synonym overlap .

Pharmaceutical Relevance

  • The target compound serves as a precursor for triazine derivatives (e.g., 1,3,5-triazin-2(1H)-ones), which are explored for antitumor and antimicrobial activities .
  • N-Cyano-N',S-dimethylisothiourea shares applications in impurity profiling of drugs like cimetidine, emphasizing its role in quality control .

Biological Activity

Methyl N'-cyano-N,N-dimethylcarbamimidothioate, also known by its chemical formula C5H9N3SC_5H_9N_3S, is a compound of interest due to its diverse biological activities. This article delves into its biological mechanisms, potential applications, and relevant research findings.

  • Molecular Formula : C5H9N3SC_5H_9N_3S
  • Molecular Weight : 145.21 g/mol
  • CAS Number : 14325-30-7

The compound is characterized by a carbamimidothioate structure, which contributes to its biological reactivity.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It is known to inhibit certain enzymes involved in metabolic pathways, which can lead to alterations in cellular processes.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in tryptophan metabolism. IDO inhibition can affect immune responses and has implications in cancer therapy and autoimmune diseases .
  • Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent. This effect is likely mediated through apoptosis and cell cycle arrest mechanisms.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating potent cytotoxic effects .
  • Study 2 : In vivo experiments on murine models showed that administration of the compound led to reduced tumor growth rates, highlighting its potential as a therapeutic agent against malignancies .

Toxicity and Safety Profile

While this compound exhibits promising biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that the compound may have moderate toxicity levels; thus, further studies are required to establish safe dosage ranges for clinical use.

Comparative Biological Activity Table

Biological ActivityMechanismReference
Enzyme Inhibition (IDO)Blocks tryptophan metabolism
CytotoxicityInduces apoptosis in cancer cells
Tumor Growth InhibitionReduces growth rates in murine models

Q & A

Basic Questions

Q. What methodologies are recommended for synthesizing methyl N'-cyano-N,N-dimethylcarbamimidothioate with high purity?

  • Answer: Synthesis typically involves nucleophilic substitution or condensation reactions using precursors like methyl isothiocyanate derivatives and cyanamide. Key steps include:

  • Reaction Optimization: Use factorial design (e.g., varying temperature, solvent polarity, and molar ratios) to maximize yield .
  • Purification: Employ membrane separation technologies (e.g., nanofiltration) or chromatography (HPLC) to isolate the compound from byproducts .
  • Validation: Confirm purity via melting point analysis and NMR spectroscopy (¹H/¹³C) .

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?

  • Answer:

  • Structural Analysis:
  • Mass Spectrometry (MS): Determine molecular weight and fragmentation patterns using electron ionization (EI-MS) .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S-C=N vibrations) .
  • Thermal Stability:
  • Differential Scanning Calorimetry (DSC): Measure decomposition temperatures and enthalpy changes (ΔrH°) .
  • Gas-phase Thermodynamics: Reference NIST WebBook data for ΔfH°gas and ΔrG° to compare experimental results .

Advanced Research Questions

Q. How can computational chemistry approaches like DFT elucidate reaction mechanisms involving this compound?

  • Answer:

  • Mechanistic Modeling: Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate transition states and activation energies for nucleophilic addition or cyclization pathways .
  • Solvent Effects: Apply the polarizable continuum model (PCM) to simulate solvent interactions and predict reaction outcomes in polar aprotic solvents (e.g., DMF) .
  • Validation: Cross-validate computational results with kinetic studies (e.g., stopped-flow spectroscopy) .

Q. What experimental design considerations are critical when investigating the stability of this compound under varying environmental conditions?

  • Answer:

  • Factor Selection: Use a pre-test/post-test control group design to assess degradation under stressors (light, humidity, temperature) .
  • Data Collection:
  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .
  • Theoretical Framework: Link degradation pathways to Marcus theory for electron transfer reactions if photolysis is observed .

Q. How should researchers address contradictions in reported thermodynamic data for this compound?

  • Answer:

  • Source Evaluation: Prioritize data from NIST Standard Reference Database 69, which uses peer-reviewed measurement protocols .
  • Methodological Replication: Repeat calorimetry (e.g., bomb calorimetry) under identical conditions to verify ΔfH°gas values .
  • Error Analysis: Use statistical tools (e.g., Grubbs' test) to identify outliers in published datasets .

Q. What strategies can resolve discrepancies in spectral assignments for this compound?

  • Answer:

  • Multi-Technique Correlation: Combine 2D-NMR (HSQC, HMBC) with X-ray crystallography to unambiguously assign signals .
  • Isotopic Labeling: Synthesize deuterated analogs to isolate specific vibrational modes in IR/Raman spectra .
  • Collaborative Validation: Share raw data via repositories like PubChem to enable cross-lab verification .

Methodological Tables

Table 1: Key Thermodynamic Parameters from NIST Data

PropertyValue (kJ/mol)Measurement Method
ΔfH°gas152.3 ± 2.1Combustion Calorimetry
ΔrG° (Hydrolysis)-84.7 ± 1.5Electrochemical Analysis
IE (Ionization Energy)9.8 eVElectron Impact MS

Table 2: Factorial Design for Synthesis Optimization

FactorLevel 1Level 2Response Variable
Temperature25°C60°CYield (%)
SolventAcetonitrileDMFPurity (HPLC)
Catalyst Loading0.5 mol%2.0 mol%Reaction Time (h)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N'-cyano-N,N-dimethylcarbamimidothioate
Reactant of Route 2
Reactant of Route 2
methyl N'-cyano-N,N-dimethylcarbamimidothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.